molecular formula C25H23N3O2 B2579685 N,1-dibenzyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946312-59-0

N,1-dibenzyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2579685
CAS RN: 946312-59-0
M. Wt: 397.478
InChI Key: DJUUYHZGIWVFNQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridines typically includes a nitrogen-containing heterocyclic ring. The exact structure can vary depending on the specific substituents attached to the ring .

Chemical Reactions 1,8-Naphthyridines can participate in a variety of chemical reactions. For example, they can be synthesized through multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .

Physical and Chemical Properties The physical and chemical properties of 1,8-naphthyridines can vary widely depending on their specific structure. For example, the molecular formula of N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide, a related compound, is C20H15N3O4, with an average mass of 361.351 Da .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research on N,1-dibenzyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has led to the development of carboxamide derivatives that have shown potent cytotoxicity against cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma. Notably, compounds bearing a diverse range of 2-substituents have demonstrated IC50 values below 10 nM, indicating significant potency. One derivative, upon testing in vivo against colon 38 tumors in mice, proved curative at a dose of 1.8 mg/kg, highlighting its potential as a powerful anti-cancer agent (Deady et al., 2005).

Antibacterial Evaluation

A series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides were synthesized and evaluated for their antibacterial properties. Notably, two derivatives showed protection against Escherichia coli and other gram-negative bacteria in mice, suggesting a pro-drug mechanism that activates upon administration (Santilli et al., 1975).

Neuroprotective and Enzyme Inhibitory Properties

Novel 1,8-naphthyridine derivatives have been identified for their neuroprotective effects and enzyme inhibition capabilities, specifically against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds have demonstrated significant potential in protecting neuroblastoma cells from various stressors, with implications for Alzheimer's disease treatment (de los Ríos et al., 2010).

Chemotherapy Pharmacokinetics

Investigations into the pharmacokinetics and distribution of N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (SN 28049), a novel DNA-binding anticancer agent, have revealed its potent efficacy in mice. This compound demonstrates high tumor exposure and retention, contributing to its superior antitumor activity in vivo (Lukka et al., 2010).

Future Directions

The field of 1,8-naphthyridine research is active and ongoing, with efforts to develop more ecofriendly, safe, and atom-economical approaches to their synthesis . These compounds have wide applicability in medicinal chemistry and materials science, suggesting that they will continue to be a focus of future research .

properties

IUPAC Name

N,1-dibenzyl-N-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-2-27(17-19-10-5-3-6-11-19)24(29)22-16-21-14-9-15-26-23(21)28(25(22)30)18-20-12-7-4-8-13-20/h3-16H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUUYHZGIWVFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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